molecular formula C4H4BrFN2 B1435750 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- CAS No. 1224194-56-2

1H-Pyrazole, 4-bromo-1-(fluoromethyl)-

Cat. No. B1435750
CAS RN: 1224194-56-2
M. Wt: 178.99 g/mol
InChI Key: FEXIMWVBOIJXJJ-UHFFFAOYSA-N
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Description

“1H-Pyrazole, 4-bromo-1-(fluoromethyl)-” is a chemical compound with the molecular formula C4H4BrFN2 . It is used in the synthesis of various pharmaceutical and biologically active compounds .


Synthesis Analysis

The synthesis of “1H-Pyrazole, 4-bromo-1-(fluoromethyl)-” involves the use of 4-Bromopyrazole as a starting material in the preparation of 1,4’-bipyrazoles . More detailed information about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of “1H-Pyrazole, 4-bromo-1-(fluoromethyl)-” can be analyzed using various methods. For instance, the NIST Chemistry WebBook provides a 2D molecular structure and a computed 3D SD file . More detailed structural analysis can be found in the referenced papers .


Chemical Reactions Analysis

The chemical reactions involving “1H-Pyrazole, 4-bromo-1-(fluoromethyl)-” can be complex and varied. For instance, it has been reported that 4-Bromopyrazole reacts with titanium tetrachloride to afford binary adducts . More detailed information about the chemical reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Pyrazole, 4-bromo-1-(fluoromethyl)-” include a molecular weight of 196.98 g/mol, a topological polar surface area of 17.8 Ų, and a hydrogen bond acceptor count of 3 . More detailed information about the physical and chemical properties can be found in the referenced papers .

Scientific Research Applications

Organic Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : A study focused on the synthesis and crystal structure analysis of 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a compound related to the "1H-Pyrazole, 4-bromo-1-(fluoromethyl)-" class. This research highlighted the use of nucleophilic substitution reactions in creating organic intermediates with pyrazole heterocycles and borate functional groups. The compound's structure was confirmed using various spectroscopic methods, and its molecular structure was further evaluated using density functional theory (DFT) (Yang et al., 2021).

  • Fluorination and NMR Analysis : Another study described the efficient synthesis of new series of 4-fluorinated 1,3,5-substituted 1H-pyrazoles, showcasing the application of fluorination reactions and NMR spectroscopic analysis. This underscores the importance of specific functional group modifications in enhancing the properties of pyrazole derivatives (Bonacorso et al., 2015).

Molecular Interactions and Docking Studies

  • Molecular Structure and Interaction Analysis : Research on the synthesis, molecular structure, Hirshfeld surface, and spectral investigations of a specific 2-pyrazoline derivative provides insights into molecular conformations and interactions. This study not only detailed the synthesis and characterization processes but also explored the compound's antiviral potential through molecular docking studies (Sathish et al., 2018).

  • Tautomerism in Pyrazoles : A study on the tautomerism of 4-bromo substituted 1H-pyrazoles in solid state and solution emphasized the importance of spectroscopy and DFT calculations in understanding the chemical behavior of pyrazole derivatives. Such insights are crucial for the development of compounds with tailored properties (Trofimenko et al., 2007).

Application in Material Science

  • Polyurethane Coating Development : The reaction of hexamethylene diisocyanate with 4-bromo-1H-pyrazole as a blocking agent to form blocked adducts showcases the application of pyrazole derivatives in developing materials with specific properties, such as polyurethane coatings with hydrophilic characteristics (Jana et al., 2020).

Safety and Hazards

“1H-Pyrazole, 4-bromo-1-(fluoromethyl)-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory system) .

Future Directions

The future directions for “1H-Pyrazole, 4-bromo-1-(fluoromethyl)-” research could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in pharmaceutical and biologically active compounds . More detailed information about the future directions can be found in the referenced papers .

Mechanism of Action

properties

IUPAC Name

4-bromo-1-(fluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrFN2/c5-4-1-7-8(2-4)3-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXIMWVBOIJXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CF)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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